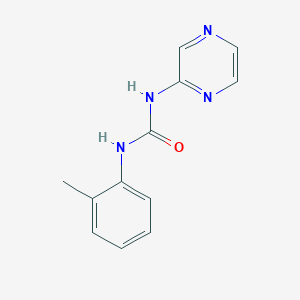
1-(2-Methylphenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of ureas. Ureas are organic compounds with the general formula R₁R₂N-CO-NR₃R₄, where R₁, R₂, R₃, and R₄ can be hydrogen atoms or organic groups. This particular compound features a 2-methylphenyl group and a 2-pyrazinyl group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2-methylphenyl isocyanate with 2-pyrazinamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-pyrazinylurea: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-Methylphenyl)-N’-phenylurea: Similar structure but lacks the pyrazinyl group.
Uniqueness
N-(2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both the 2-methylphenyl and 2-pyrazinyl groups, which may confer specific chemical and biological properties not found in other ureas.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C12H12N4O/c1-9-4-2-3-5-10(9)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) |
InChI Key |
VUCIRFOFGHHABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC=CN=C2 |
solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















